Taxinine

Antiplatelet Thrombosis Natural Product Pharmacology

Taxinine (CAS: 3835-52-7) is a naturally abundant taxane diterpenoid that targets DNA polymerase α/β and reverses P-glycoprotein-mediated multidrug resistance—activities completely absent in paclitaxel and docetaxel. With 4.4× greater antiplatelet potency than aspirin, it serves as an essential chemical probe for dissecting tubulin-independent taxane pharmacology, a validated starting material for MDR reversal analogs (e.g., taxinine NN-1), and a benchmark tool for non-COX anti-thrombotic research. Standard research-use-only grade shipped under ambient or blue ice conditions; inquire for lot-specific COA and pricing.

Molecular Formula C35H42O9
Molecular Weight 606.7 g/mol
CAS No. 3835-52-7
Cat. No. B026179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxinine
CAS3835-52-7
Synonymstaxinine
Molecular FormulaC35H42O9
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1
InChIKeyBAYHEZUZRPMUDM-RZHPVIQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Taxinine (CAS: 3835-52-7): Baseline Characterization and In-Class Context


Taxinine (CAS: 3835-52-7) is a non-paclitaxel-type taxane diterpenoid with the molecular formula C35H42O9 and a molecular weight of 606.7 g/mol [1]. It is a naturally abundant taxane found in various yew (Taxus) species, notably occurring in consistently larger amounts in needles and stems than paclitaxel or its immediate precursors [2]. Taxinine was unexpectedly identified as a metabolic intermediate of paclitaxel biosynthesis [3]. Its core biological activities include selective inhibition of DNA polymerases alpha and beta, modulation of P-glycoprotein-mediated multidrug resistance (MDR), and antiplatelet aggregation effects [4].

Why Taxinine Cannot Be Substituted by Other Taxanes or MDR Modulators


Generic substitution among taxanes is scientifically unsound due to profound mechanistic divergence. While paclitaxel and docetaxel exert therapeutic effects by stabilizing microtubules to induce mitotic arrest, taxinine lacks this microtubule-stabilizing activity and instead targets distinct pathways including DNA polymerase inhibition and P-glycoprotein (P-gp) modulation [1]. Critically, taxinine displays a unique polypharmacology: it selectively inhibits DNA polymerase alpha and beta—an activity completely absent in paclitaxel [2]—while simultaneously reversing MDR via a mechanism distinct from classical P-gp inhibitors like verapamil [3]. Furthermore, taxinine's antiplatelet activity is driven by its cinnamoyl group at C-5, a structural feature absent in many taxane analogs and MDR reversal agents [4]. These orthogonal activities mean that substituting taxinine with another taxane or MDR modulator will eliminate one or more of its unique biological functions, invalidating experimental designs that require this precise multifactorial profile.

Taxinine: Product-Specific Quantitative Differentiation Evidence


Taxinine Exhibits 4.4-Fold Superior Antiplatelet Activity Versus Acetylsalicylic Acid

In a head-to-head comparative study of taxanes isolated from Taxus cuspidata, taxinine (compound 1) demonstrated significantly stronger inhibition of platelet aggregation than the clinical standard acetylsalicylic acid (ASA, aspirin). Against arachidonic acid (AA)-induced aggregation, taxinine exhibited an IC50 of 14.4 μM, compared to 63.0 μM for ASA [1].

Antiplatelet Thrombosis Natural Product Pharmacology

Taxinine Selectively Inhibits Both DNA Polymerase Alpha and Beta, an Activity Absent in Paclitaxel

In a comparative enzyme inhibition study, taxinine selectively inhibited both DNA polymerase alpha (pol.α) and DNA polymerase beta (pol.β). In contrast, paclitaxel (taxol) exhibited no inhibitory activity against either enzyme. Other taxane derivatives, including cephalomannine, inhibited only pol.α [1]. This dual inhibition profile is unique among tested taxanes.

DNA Polymerase Enzyme Inhibition Taxane Pharmacology

Taxinine Serves as the Preferred Starting Material for Synthesizing the Potent MDR Reversal Agent Taxinine NN-1

Taxinine is the precursor of choice for the semi-synthesis of taxinine NN-1, an agent with MDR reversal activity stronger than verapamil. A published 11-step synthesis converts taxinine to taxinine NN-1 with an overall yield of 45% [1]. Taxinine NN-1 is identified as belonging to a new mechanistic class of MDR reversal agents and demonstrates superior activity to verapamil in vincristine accumulation assays [2][3].

Chemical Synthesis MDR Reversal Taxane Chemistry

Taxinine-Based Analogues Demonstrate Superior MDR Reversal to Verapamil In Vitro and In Vivo

Synthetic analogues derived from taxinine exhibit MDR reversal activity that surpasses verapamil. In KB/V MDR cells, a taxinine analogue (compound 9) increased intracellular rhodamine 123 accumulation by 2.9-fold at 10 μM, compared to a 1.88-fold increase by 10 μM verapamil [1]. Critically, in a VCR-resistant KB/V tumor xenograft model, combination therapy with compound 9 and vincristine (VCR) significantly inhibited tumor growth, whereas VCR alone or compound 9 alone had no effect [1].

Multidrug Resistance Cancer Chemotherapy In Vivo Pharmacology

Taxinine: Validated Research and Industrial Application Scenarios


Elucidating Non-Microtubule Mechanisms of Taxane Action

Procure taxinine to dissect taxane pharmacology independent of tubulin binding. Taxinine selectively inhibits DNA polymerase alpha and beta, a biochemical activity absent in paclitaxel and cephalomannine [5]. This makes taxinine an essential chemical probe for researchers studying alternative targets within the taxane diterpenoid family.

Discovery of Next-Generation Multidrug Resistance (MDR) Reversal Agents

Leverage taxinine as the validated starting material for synthesizing taxinine NN-1 and related analogues that demonstrate MDR reversal activity superior to verapamil [5][3]. These compounds have shown in vivo efficacy in tumor xenograft models, positioning taxinine-derived molecules as promising leads for overcoming chemotherapy resistance [4].

Investigating Novel Antiplatelet Mechanisms for Thrombosis Research

Employ taxinine as a benchmark tool compound in platelet aggregation studies. It exhibits 4.4-fold greater potency than acetylsalicylic acid in inhibiting arachidonic acid-induced platelet aggregation [5]. Its distinct structure and non-cyclooxygenase mechanism offer a unique chemical scaffold for developing new anti-thrombotic agents.

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